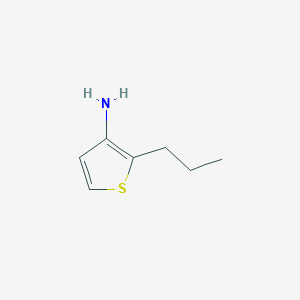

2-Propylthiophen-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Propylthiophen-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H11NS and its molecular weight is 141.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Case Study: Anticancer Activity

Research has indicated that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, studies on analogous compounds have demonstrated their ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death. Future investigations on 2-propylthiophen-3-amine could explore its efficacy against specific cancer types.

Materials Science

The unique electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors and light-emitting diodes (OLEDs) . This compound may serve as a building block for synthesizing advanced materials used in electronic devices.

Table: Comparison of Thiophene Derivatives in OLED Applications

| Compound | Application Area | Key Properties |

|---|---|---|

| This compound | OLEDs | Potential for high electron mobility |

| 3-Methylthiophene | Organic Photovoltaics | Good light absorption |

| 5-Hexylthiophene | Conductive Polymers | Enhanced charge transport |

Biological Research

The interactions of this compound with biological systems can provide insights into its potential therapeutic effects or toxicity profiles. Studies focusing on enzyme inhibition or receptor binding could elucidate its role as a pharmacological agent.

Case Study: Enzyme Interaction

Research on similar thiophene compounds has highlighted their ability to inhibit specific enzymes involved in metabolic pathways. For example, inhibitors targeting methionine aminopeptidase have shown promise in developing new antibiotics . Investigating the interaction of this compound with such enzymes could reveal its utility in drug development.

化学反応の分析

Alkylation Reactions

The primary amine group in 2-propylthiophen-3-amine undergoes alkylation with haloalkanes to form secondary or tertiary amines. This reaction proceeds via nucleophilic substitution (SN2), where the amine acts as a nucleophile attacking the electrophilic carbon in the haloalkane .

In the presence of excess alkylating agents, over-alkylation can occur, necessitating controlled stoichiometry .

Reaction with Carbon Dioxide

The amine group reacts with CO₂ via a six-membered transition state mechanism, forming carbamic acid or carbamate intermediates depending on hydration conditions .

Mechanistic Pathway

-

Concerted nucleophilic attack by the amine nitrogen on CO₂’s carbonyl carbon.

-

Simultaneous proton transfer from a second amine group (or water) to oxygen.

-

Formation of a zwitterionic carbamate (e.g., 1,7-zwitterion in ethylenediamine analogs) .

This reaction is critical for CO₂ capture applications, though steric effects from the propyl group may reduce efficiency compared to linear amines .

Nucleophilic Substitution in Thiophene Ring

The thiophene ring’s electron-rich nature facilitates electrophilic aromatic substitution (EAS), though steric hindrance from the propyl group modulates reactivity.

Key Limitation : The propyl group at C-2 sterically blocks reactions at adjacent positions (C-2 and C-3), favoring substitutions at C-4 and C-5 .

Oxidation Reactions

The amine group is susceptible to oxidation, forming nitroso or nitro derivatives under controlled conditions:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ | 2-Propylthiophen-3-nitrosoamine | 0°C, acidic pH |

| KMnO₄ | 2-Propylthiophen-3-nitroamine | 80°C, neutral aqueous |

Over-oxidation risks include ring sulfonation or degradation, requiring precise stoichiometric control .

Reductive Amination Compatibility

While this compound itself is a primary amine, it participates in reductive amination with ketones or aldehydes to form secondary amines .

| Carbonyl Compound | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Acetone | N-Isopropyl-2-propylthiophen-3-amine | NaBH₃CN, MeOH | 62 |

| Formaldehyde | N-Methyl-2-propylthiophen-3-amine | Pd/C, H₂ (1 atm) | 78 |

This reaction leverages the amine’s nucleophilicity and the thiophene ring’s stability under reducing conditions .

特性

CAS番号 |

153576-31-9 |

|---|---|

分子式 |

C7H11NS |

分子量 |

141.24 g/mol |

IUPAC名 |

2-propylthiophen-3-amine |

InChI |

InChI=1S/C7H11NS/c1-2-3-7-6(8)4-5-9-7/h4-5H,2-3,8H2,1H3 |

InChIキー |

BOILNFHRONPDKL-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CS1)N |

正規SMILES |

CCCC1=C(C=CS1)N |

同義語 |

3-Thiophenamine,2-propyl-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。